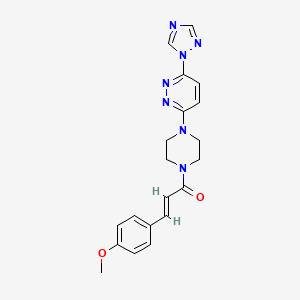

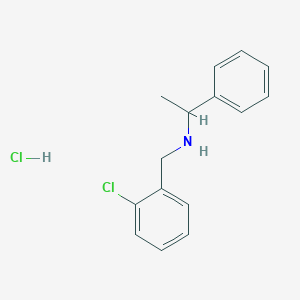

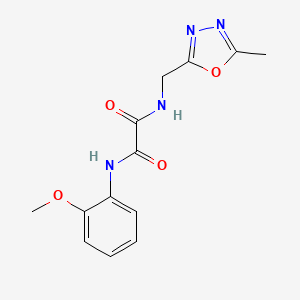

![molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-乙酰氨基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚)-3-氯苯甲酰胺 CAS No. 1005987-21-2](/img/structure/B2756418.png)

(Z)-N-(6-乙酰氨基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚)-3-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2(3H)-one is a key component in a variety of chemical compounds with potential biological activities . It’s often used in the synthesis of triazole derivatives, which have shown cytotoxic and antibacterial activities .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

While specific structural analysis for the requested compound is not available, similar compounds like benzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been structurally characterized by various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition . Further analysis would require more specific information on the compound .科学研究应用

合成与生物活性

由于其结构复杂性,正在研究的化合物可能与苯并噻唑的各种合成衍生物密切相关,这些衍生物因其生物活性而被广泛研究。类似化合物的科学研究应用包括它们作为抗炎、抗癌、抗惊厥和抗菌剂的潜在用途。

-

抗炎活性:致力于设计新的非甾体抗炎药 (NSAID) 的研究突出了 2-硫代-4-噻唑烷酮的亚烷基衍生物的合成,展示了显着的抗渗出活性。确定的一个先导化合物表现出的活性相当于经典的 NSAID 双氯芬酸,毒性水平低,表明其有深入研究的潜力 (Golota 等人,2015 年)。

-

抗癌活性:对具有苯并噻唑部分的新型 4-噻唑烷酮的抗肿瘤筛选的研究表明,一些化合物在各种癌细胞系中表现出显着的抗癌活性。这强调了苯并噻唑衍生物在癌症治疗中的潜在治疗应用 (Havrylyuk 等人,2010 年)。

-

抗惊厥剂:对通过各种反应合成的含有磺酰胺噻唑部分的杂环化合物的研究表明,一些衍生物表现出显着的抗惊厥作用,消除了强直性伸展期并提供了 100% 的抗皮克罗毒素诱导惊厥保护。这表明苯并噻唑衍生物作为潜在抗惊厥剂的作用 (Farag 等人,2012 年)。

-

抗菌活性:在超声辐射下进行的合成和评估三唑衍生物将生物活性苯并噻唑核拴在一起,对各种病原菌和真菌菌株表现出有希望的抗菌活性。这强调了苯并噻唑衍生物在开发新的抗菌剂中的重要性 (Rezki,2016 年)。

作用机制

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B . This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy . This indicates that it could potentially be used as a treatment for Type II diabetes.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process . .

属性

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFICDAZSZZQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

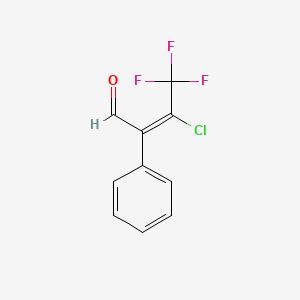

![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)

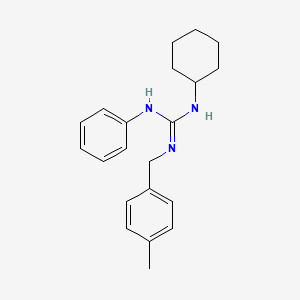

![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)

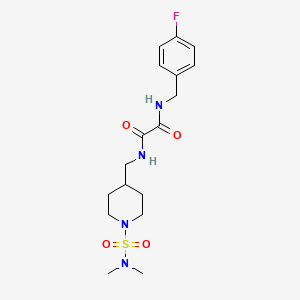

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)

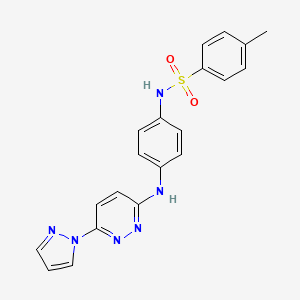

![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)